(+)-Cloprostenol methyl ester

Vue d'ensemble

Description

(+)-Cloprostenol methyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly known for its role in veterinary medicine, where it is used to manage reproductive functions in animals.

Méthodes De Préparation

(+)-Cloprostenol methyl ester can be synthesized through several methods. One common approach involves the esterification of (+)-Cloprostenol with methanol in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Analyse Des Réactions Chimiques

(+)-Cloprostenol methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group, producing (+)-Cloprostenol alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Veterinary Medicine

Reproductive Management:

- Estrus Induction: (+)-Cloprostenol methyl ester is widely used to induce estrus in cattle, swine, and horses. This application is crucial for improving reproductive efficiency and managing breeding schedules in livestock .

- Luteolytic Agent: It acts as a luteolytic agent, facilitating the regression of the corpus luteum, thereby allowing for timely breeding interventions .

Research Applications

Biochemical Studies:

- Prostaglandin Receptor Studies: The compound is utilized in research to study prostaglandin receptors and their signaling pathways. Its lipid solubility allows for better cellular uptake, making it suitable for in vitro studies on cell lines that express these receptors .

- Drug Development: It serves as a reference compound in drug development processes, particularly for compounds targeting similar biological pathways or mechanisms .

Case Studies:

- A study highlighted the conversion of this compound into a Δ11,13-15-keto analog, demonstrating its versatility in synthetic organic chemistry and potential applications in developing new therapeutic agents .

Potential Therapeutic Applications

Inflammation and Immunology:

- Research indicates that prostaglandin analogs like this compound may have roles beyond reproductive health, including anti-inflammatory effects and modulation of immune responses .

Data Table: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Veterinary Medicine | Estrus induction | Enhances breeding efficiency |

| Luteolytic agent | Facilitates corpus luteum regression | |

| Biochemical Research | Prostaglandin receptor studies | Used to explore signaling pathways |

| Drug development reference | Important for developing similar compounds | |

| Therapeutic Research | Potential anti-inflammatory effects | Investigated for broader therapeutic uses |

Mécanisme D'action

The mechanism of action of (+)-Cloprostenol methyl ester involves its interaction with prostaglandin receptors in the body. It mimics the effects of natural prostaglandins, leading to the contraction of smooth muscle tissues in the reproductive tract. This action helps regulate reproductive functions such as ovulation, labor, and the treatment of reproductive disorders. The molecular targets include specific prostaglandin receptors, and the pathways involved are related to the regulation of cyclic adenosine monophosphate (cAMP) levels and calcium ion fluxes .

Comparaison Avec Des Composés Similaires

(+)-Cloprostenol methyl ester is similar to other prostaglandin analogs such as:

Dinoprost: Another prostaglandin analog used in veterinary medicine for similar purposes.

Luprostiol: Used for reproductive management in animals.

Fenprostalene: Known for its long-lasting effects in inducing labor and managing estrus cycles.

What sets this compound apart is its specific receptor affinity and potency, which can result in more precise and effective reproductive management .

Activité Biologique

(+)-Cloprostenol methyl ester is a synthetic analog of cloprostenol, a prostaglandin E2 derivative known for its biological activity in various physiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in reproductive health and veterinary medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester functional group attached to the cloprostenol structure, specifically at the C-15 position. This modification enhances its lipophilicity and may influence its biological activity compared to cloprostenol.

The primary mechanism of action for this compound involves its interaction with prostaglandin receptors, particularly the FP receptor subtype. Upon binding, it mimics the effects of natural prostaglandins, leading to various biological responses:

- Uterine Contraction : Similar to cloprostenol, this compound stimulates uterine contractions, making it useful in reproductive applications.

- Vasodilation : It may induce vasodilation through prostaglandin-mediated pathways.

- Anti-inflammatory Effects : Prostaglandins are known to modulate inflammatory responses; thus, this compound may exhibit anti-inflammatory properties.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies have shown that it can effectively induce contraction in isolated uterine tissues from various animal models. The potency of this compound was assessed using tissue bath experiments where dose-response curves were generated.

In Vivo Studies

In vivo studies further elucidate the pharmacological effects of this compound. Animal models have been employed to assess its efficacy in inducing labor and managing reproductive conditions.

- Labor Induction : In studies involving pregnant rats, administration of this compound resulted in significant labor induction within a defined time frame.

- Reproductive Health : Research indicates potential applications in managing conditions such as luteal cysts and improving reproductive outcomes in livestock.

Case Studies

A notable case study involved the application of this compound in veterinary medicine for synchronizing estrus in cattle. The study reported successful synchronization rates exceeding 90%, demonstrating its practical utility in livestock management.

Toxicological Considerations

While the therapeutic benefits are promising, it is essential to consider the toxicological profile of this compound. Research indicates that at high doses, there may be adverse effects such as gastrointestinal disturbances and cardiovascular implications due to excessive prostaglandin activity.

Propriétés

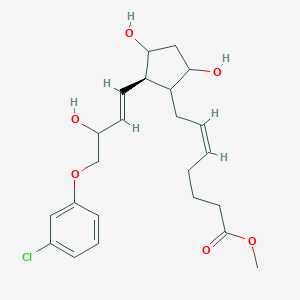

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBATKLFQCCUII-OWEKAKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.